molecular formula C13H19N B3138635 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine CAS No. 462068-10-6

2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine

Cat. No. B3138635
CAS RN: 462068-10-6
M. Wt: 189.3 g/mol
InChI Key: KBXHPBIUZZCCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine (DVTTP) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It is a cyclic compound with four nitrogen atoms and two double bonds, and is derived from pyridine. This compound is known to possess antioxidant, anti-inflammatory, and antimicrobial properties, and has been studied for its potential use as an inhibitor of lipid peroxidation, as a chelating agent, and as a potential therapeutic agent.

Scientific Research Applications

1. Organometallic Chemistry and Catalysis

  • Carbon-Oxygen Bond Cleavage : Bis(imino)pyridine iron compounds, closely related to the tetrahydropyridine structure, have been found to facilitate carbon-oxygen bond cleavage in certain organic compounds, revealing important pathways in organometallic chemistry and catalysis (Trovitch et al., 2008).

2. Polymer Science

  • Copolymerization : Studies on copolymerization involving compounds like 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride with vinyl acetate indicate the formation of random copolymers, revealing the scope of these compounds in creating new polymer materials (Gorbunova & Oshchepkova, 2009).
  • Polymeric Ionic Liquid Catalysts : Poly(4-vinyl pyridine)-based polymeric ionic liquid catalysts are effective for hydrogen generation, showing the potential of pyridine-based polymers in energy applications (Sahiner et al., 2016).

3. Materials Chemistry

  • Synthesis and Spectral Properties : The synthesis and spectral properties of various bis(pyrrol-2-yl)pyridines and their derivatives, which are structurally related to tetrahydropyridines, have been explored, indicating their potential in materials science (Trofimov et al., 2005).
  • Fluorescence Properties in Tb(III) Complexes : Studies on pyridine dicarboxylic acid derivatives and their complexes with Tb(III) show promising fluorescence properties, suggesting applications in organic light-emitting devices and medical diagnostics (Gu et al., 2008).

4. Sensing Applications

  • Pyridine-Based Polymer Blends for Sensing : Poly(4-vinyl pyridine) and its blends show sensitivity to a range of wavelengths, making them useful in scientific and industrial sensing applications (Vaganova et al., 2012).

5. Environmental Monitoring

  • Monitoring of Beryllium Ions : The use of pyridine derivatives in constructing sensors for monitoring beryllium ions highlights their application in environmental and safety monitoring (Ganjali et al., 2004).

properties

IUPAC Name

4-ethenyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-4-7-12-9-11(6-3)10-13(14-12)8-5-2/h4-6,9,12-14H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXHPBIUZZCCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(=CC(N1)CC=C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197600
Record name 4-Ethenyl-1,2,3,6-tetrahydro-2,6-di-2-propen-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine

CAS RN

462068-10-6
Record name 4-Ethenyl-1,2,3,6-tetrahydro-2,6-di-2-propen-1-ylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenyl-1,2,3,6-tetrahydro-2,6-di-2-propen-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine
Reactant of Route 2
2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine
Reactant of Route 3
2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine
Reactant of Route 4
2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine
Reactant of Route 5
2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine
Reactant of Route 6
2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.